1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride
Overview
Description
1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride is a derivative of piperazine, a class of compounds known for their wide range of biological and pharmaceutical activity .
Mode of Action
Piperazine, a core structure in this compound, is known to be a gaba receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This mechanism may provide some insight into the potential interactions of this compound with its targets.
Biochemical Pathways
The broad therapeutic spectrum of piperazine derivatives suggests that they may interact with multiple pathways .
Pharmacokinetics
The presence of nitrogen atoms in the piperazine ring can improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines, as these sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors and increasing water solubility and bioavailability .
Result of Action
The wide range of biological and pharmaceutical activity of piperazine derivatives suggests that they may have diverse molecular and cellular effects .
Action Environment
It is generally recommended to store similar compounds under inert gas at 2–8 °c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines in high yields. Deprotection of these piperazines followed by selective intramolecular cyclization results in the desired compound .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar cyclization reactions. The use of solid-phase synthesis and photocatalytic synthesis has also been explored for the efficient production of these compounds .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazinones, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic, antiviral, and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: A simpler analog with similar biological activities.
4-(3-Phenylpropyl)piperazine: Another piperazine derivative with potential therapeutic applications.
Uniqueness
1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride is unique due to the presence of both a phenyl group and a piperidinyl group on the piperazine ring. This structural feature enhances its pharmacological profile and distinguishes it from other piperazine derivatives .
Properties
IUPAC Name |
1-phenyl-4-piperidin-3-ylpiperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3.2ClH/c1-2-5-14(6-3-1)17-9-11-18(12-10-17)15-7-4-8-16-13-15;;/h1-3,5-6,15-16H,4,7-13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCBWDOJZXZRQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCN(CC2)C3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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